molecular formula C16H10N2O B8676264 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

Cat. No. B8676264
M. Wt: 246.26 g/mol
InChI Key: DLZBASAAKFLHNH-UHFFFAOYSA-N
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Patent
US08673941B2

Procedure details

The mixture of the 2-bromo-1-(4-cyanophenyl)ethanone (4 g, 17.85 mmol) and benzamide (5.41 g, 44.6 mmol) was heated to 135° C. for 3 hours. Then the reaction mixture was cooled, and partitioned between diethyl ether and water. The aqueous layer was extracted with ether twice, and the combined organic layers were washed with 1N NaOH, 1N HCl, water, and brine, dried over MgSO4. After concentration, the solid residue was dissolved in CHCl3. The insoluable solid was filtered through a flits funnel and discarded. The CHCl3 solution was filtered through a pad of silica and evaporate to dryness to give 2.9 g (66% yield) of 4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile. LCMS: m/z 247.1 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1)=O.[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([C:13]2[O:20][CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=3)[N:21]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C#N
Name
Quantity
5.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether twice
WASH
Type
WASH
Details
the combined organic layers were washed with 1N NaOH, 1N HCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
The insoluable solid was filtered through a flits funnel
FILTRATION
Type
FILTRATION
Details
The CHCl3 solution was filtered through a pad of silica
CUSTOM
Type
CUSTOM
Details
evaporate to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=C(N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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